trans-Zeatin riboside diphosphate

Cytokinin activation LOG phosphoribohydrolase plant hormone metabolism

trans-Zeatin riboside diphosphate (tZRDP; CHEBI:71875) is a purine ribonucleoside 5′-diphosphate belonging to the trans-zeatin-type cytokinin family. It functions as a critical biosynthetic intermediate in the two-step conversion of isopentenyladenine-type cytokinins to the physiologically central hormone trans-zeatin (tZ).

Molecular Formula C15H23N5O11P2
Molecular Weight 511.32 g/mol
Cat. No. B1263759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Zeatin riboside diphosphate
Molecular FormulaC15H23N5O11P2
Molecular Weight511.32 g/mol
Structural Identifiers
SMILESCC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)CO
InChIInChI=1S/C15H23N5O11P2/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(30-15)5-29-33(27,28)31-32(24,25)26/h2,6-7,9,11-12,15,21-23H,3-5H2,1H3,(H,27,28)(H,16,17,18)(H2,24,25,26)/b8-2+/t9-,11-,12-,15-/m1/s1
InChIKeyMXFPFNSSZYNJGX-HNNGNKQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Zeatin Riboside Diphosphate (tZRDP) Procurement Guide: Defining a Key Cytokinin Biosynthetic Intermediate


trans-Zeatin riboside diphosphate (tZRDP; CHEBI:71875) is a purine ribonucleoside 5′-diphosphate belonging to the trans-zeatin-type cytokinin family [1]. It functions as a critical biosynthetic intermediate in the two-step conversion of isopentenyladenine-type cytokinins to the physiologically central hormone trans-zeatin (tZ) [2]. Structurally, tZRDP is an ADP molecule substituted at the N⁶ position with a (2E)-4-hydroxy-3-methylbut-2-en-1-yl side chain, with molecular formula C₁₅H₂₃N₅O₁₁P₂ and a monoisotopic mass of 511.087 Da [3]. Its diphosphate moiety confers distinct metabolic routing, enzyme specificity, and receptor recognition properties that differentiate it from the free base, riboside, and monophosphate forms when sourcing cytokinin standards for analytical chemistry, plant biology, or agricultural biotechnology applications.

Cytokinin activation pathway studies — defines the dephosphorylation checkpoint prior to LOG cleavage
Trans stereochemistry — corresponds to the high-activity cytokinin form in plant bioassays
Diphosphate nucleotide — compatible with CYP735A hydroxylation and phosphatase biochemistry

Why trans-Zeatin Riboside Diphosphate Cannot Be Replaced by Generic Cytokinin Analogs


Cytokinins are not functionally interchangeable despite sharing a common adenine scaffold. Phosphorylation state, stereochemistry of the side chain (trans vs. cis), and the presence or absence of the ribose moiety each dictate which metabolic enzymes recognize the molecule and whether it activates or bypasses cytokinin receptor signaling [1]. tZRDP occupies a unique node: it is the diphosphate product of the CYP735A trans-hydroxylase reaction and must undergo dephosphorylation to the monophosphate (tZRMP) before the LONELY GUY (LOG) enzyme can release the active free base tZ [2]. Substituting tZRDP with the free base tZ bypasses this regulated activation cascade; substituting with the riboside tZR introduces a different susceptibility to cytokinin oxidase degradation (Km = 54 μM for tZR vs. 14 μM for tZ) [3]. These differences mandate precise compound selection for experimental and industrial workflows, as detailed below.

Target
Substitute
Risk
tZRDP (diphosphate)
tZ (free base)
May bypass LOG-regulated activation cascade and directly trigger receptor signaling
tZRDP
tZ Riboside (tZR)
Shows different CKX degradation susceptibility; metabolic half-life may shift
trans-Zeatin form
cis-Zeatin form
Stereochemical mismatch may result in substantially lower bioactivity in plant bioassays

Quantitative Differentiation Evidence for trans-Zeatin Riboside Diphosphate: Comparator-Based Selection Data


LOG Enzyme Substrate Specificity: tZRDP Requires Prior Dephosphorylation, Unlike the Monophosphate Form

The LONELY GUY (LOG) enzyme, which catalyzes the final activation step releasing bioactive free cytokinin base from its nucleotide precursor, demonstrates absolute specificity for the monophosphate form. The recombinant LOG protein 'specifically recognizes monophosphate forms (it also recognizes trans-zeatin riboside monophosphate), and does not catalyze the reaction with the di- and triphosphate forms' [1]. This means tZRDP cannot be directly converted to active tZ by LOG; it must first be dephosphorylated to tZRMP by a phosphatase. This establishes tZRDP as a pro-hormone reservoir, distinct from the directly activatable tZRMP.

LOG substrate specificity
Head-to-head
No activity on tZRDP; tZRMP cleaved
Supports dephosphorylation checkpoint studies
Recombinant rice LOG assay
Cytokinin activation LOG phosphoribohydrolase plant hormone metabolism nucleotide specificity

CYP735A Substrate Preference: iPRDP Is the Preferred Substrate for trans-Hydroxylation to Yield tZRDP

The cytochrome P450 monooxygenases CYP735A1 and CYP735A2 catalyze the stereospecific trans-hydroxylation of isopentenyladenine-type cytokinin nucleotides. In vitro, 'both CYP735As preferentially utilized isopentenyladenine nucleotides rather than the nucleoside and free base forms and produced tZ nucleotides but not the cis-isomer' [1]. Notably, isopentenyladenosine triphosphate (iPTP) 'was not processed as efficiently as its monophosphate and diphosphate counterparts' [2], indicating that iPRDP (isopentenyladenine riboside 5′-diphosphate) is among the optimal substrates, directly yielding tZRDP. This positions the diphosphate as a kinetically favored product of the hydroxylation pathway relative to the triphosphate form.

CYP735A substrate preference
Head-to-head
iPRDP processed more efficiently than iPTP
Supports enzymatic synthesis route selection
CYP735A1/A2 in vitro assay
Cytokinin biosynthesis CYP735A hydroxylase isopentenyladenine nucleotide enzyme substrate specificity

Receptor Binding Affinity: Free Base trans-Zeatin Binds with Sub-nanomolar Kd Whereas Nucleotide Forms Show Minimal Affinity

Direct binding assays onArabidopsis cytokinin receptors reveal that the free base trans-zeatin (tZ) binds with high affinity: apparent Kd of 1–2 nM for AHK3 and 2–4 nM for CRE1/AHK4 [1]. Cytokinin ribosides (tZR, iPR) display 'true binding activity, although lower than that of tZ' [2]. In plant membrane assay systems, cytokinin-9-ribosides show a 'strongly reduced affinity for receptors,' confirming that 'ribosides as the common transport form of cytokinins have no or very weak cytokinin activity' [3]. The diphosphate nucleotide tZRDP, bearing an additional charged diphosphate group at the 5′ position of the ribose, is predicted to have even lower receptor affinity than ribosides, consistent with the established principle that free bases are the sole high-affinity receptor ligands.

Receptor binding affinity gap
Class-level inference
>1000-fold
Supports receptor-silent cytokinin flux studies
Predicted from riboside SAR
Cytokinin receptor AHK3 CRE1/AHK4 ligand binding affinity Kd determination

Differential Cytokinin Oxidase Susceptibility: tZRDP Is Resistant to Degradation Unlike tZ Riboside

Cytokinin oxidase/dehydrogenase (CKX) irreversibly degrades cytokinins by cleavage of the N⁶ side chain. The enzyme's substrate specificity has been kinetically characterized: the Km for trans-zeatin free base is 14 μM, and for trans-zeatin riboside is 54 μM in the maize CKX1 enzyme [1]. CKX acts specifically on free bases and ribosides; the nucleotide forms (mono-, di-, and triphosphates) are not substrates [2]. This means tZRDP is inherently resistant to CKX-mediated degradation, conferring a longer metabolic half-life in plant tissues compared to the riboside tZR.

CKX degradation susceptibility
Class-level inference
tZR Km=54 μM; tZRDP not a substrate
Supports long-duration precursor delivery studies
Maize CKX1 assay, DCPIP
Cytokinin oxidase/dehydrogenase CKX substrate specificity cytokinin degradation metabolic stability

trans vs. cis Stereochemistry: trans-Zeatin Derivatives Show 30-Fold Higher Bioactivity Than cis Isomers

The stereochemical configuration of the N⁶ side chain is a critical determinant of cytokinin bioactivity. In callus growth bioassays using Phaseolus lunatus L. var. Kingston, 'trans-zeatin was 3-fold more active than dihydrozeatin and 30-fold more active than cis-zeatin' [1]. Although this direct comparison was performed on free bases, the stereochemical discrimination is maintained at the nucleotide level: CYP735A produces exclusively the trans isomer and 'not the cis-isomer' [2]. Furthermore, cis-zeatin and its riboside exhibit genuine but substantially lower binding activity to AHK3 than trans-zeatin [3]. This establishes the trans configuration (present in tZRDP) as the high-activity form, with a 30-fold activity advantage over cis-zeatin in sensitive bioassays.

trans vs cis bioactivity
Head-to-head
30-fold
Supports trans isomer selection for plant bioassays
Phaseolus lunatus callus growth assay
Cytokinin structure-activity relationship trans-zeatin vs. cis-zeatin Phaseolus bioassay stereochemical specificity

Application Scenarios Where trans-Zeatin Riboside Diphosphate Provides Definitive Technical Advantage


Plant Cytokinin Metabolism Studies Requiring Defined Nucleotide Intermediates

For laboratories investigating the two-step cytokinin activation pathway (dephosphorylation by phosphatases followed by LOG-mediated deribosylation), tZRDP is the indispensable substrate. Because LOG does not act on the diphosphate form [1], researchers can use tZRDP to isolate and characterize the phosphatase step separately from LOG activity. This is not achievable with the monophosphate tZRMP, which is directly cleaved by LOG, obscuring the contribution of the dephosphorylation checkpoint.

Stable Isotope-Labeled Cytokinin Tracing in Plant Vascular Transport Studies

tZRDP's resistance to cytokinin oxidase (CKX) degradation [2] and negligible receptor binding [3] make it an ideal candidate for long-distance transport tracing experiments using ¹³C or ¹⁵N labeling. Unlike the free base tZ, which activates receptors and triggers feedback regulation, or the riboside tZR, which undergoes CKX-mediated degradation (Km = 54 μM), tZRDP persists in the transport stream without eliciting signaling or rapid catabolism, enabling accurate measurement of xylem and phloem cytokinin flux.

Enzymatic Synthesis of trans-Zeatin-Type Cytokinins with Radioisotope Labeling

The CYP735A-catalyzed conversion of iPRDP to tZRDP is one of the most efficient enzymatic routes for producing labeled trans-zeatin-type cytokinins, as the diphosphate is processed more efficiently than the triphosphate form [4]. This provides higher specific activity yields for ³H- or ¹⁴C-labeled tZRDP compared to alternative phosphorylation states, reducing isotope costs for receptor binding assays and metabolic fate studies.

Plant Tissue Culture Media Requiring Sustained Cytokinin Precursor Delivery

In long-term plant tissue culture protocols (e.g., shoot proliferation, somatic embryogenesis), where sustained cytokinin availability is critical, tZRDP offers the advantage of metabolic stability paired with gradual activation. Its 30-fold higher intrinsic activity potential (trans vs. cis isomer [5]) combined with CKX resistance [2] ensures prolonged effective cytokinin delivery at lower nominal concentrations than would be required for cis-zeatin or riboside alternatives, reducing both media cost and the risk of cytokinin overdose toxicity.

Application
Selection Property
Validation Focus
Cytokinin activation pathway research
Diphosphate-specific metabolic routing
Phosphatase checkpoint isolation
Xylem/phloem cytokinin flux analysis
CKX-resistant nucleotide form
Receptor-silent tracer for long-distance transport measurement
Enzymatic labeling of cytokinin nucleotides
CYP735A substrate preference for diphosphate
Specific activity yield in labeled tZRDP production
Long-term plant tissue culture cytokinin supply
Sustained precursor with gradual activation
Cytokinin delivery without receptor overstimulation
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